2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
The compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their biological activity and are used in a variety of applications, including as diuretics in medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a benzenesulfonamide derivative, this compound is likely to be solid at room temperature . Its solubility would depend on the specific groups present in the molecule.Scientific Research Applications
1. Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds related to "2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide," highlighting their structural characteristics and potential interactions. For instance, a study by Gelbrich, Haddow, and Griesser (2011) reported on the synthesis of a related compound, showcasing its intermolecular interactions and the formation of hydrogen-bonded chains. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds (Gelbrich, Haddow, & Griesser, 2011).
2. Pharmacological Potential
Several research efforts have focused on the pharmacological potential of tetrahydroquinoline derivatives. A study by Rahman et al. (2014) synthesized a series of N-substituted benzene sulfonamide derivatives from substituted anthranilic acids and evaluated them for diuretic, antihypertensive, and anti-diabetic activities, indicating the potential therapeutic applications of these compounds (Rahman et al., 2014).
3. Herbicide Development
The unique properties of related sulfonamide compounds have been investigated for their application in agriculture, particularly as herbicides. Sweetser, Schow, and Hutchison (1982) discussed the metabolism of chlorsulfuron by plants, a compound with structural similarities, highlighting its selective herbicidal activity for cereals due to the crop's ability to metabolize the herbicide into an inactive form (Sweetser, Schow, & Hutchison, 1982).
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWMZMYCZIPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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